![molecular formula C22H16N4O6S B11597444 {(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11597444.png)
{(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
{(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a useful research compound. Its molecular formula is C22H16N4O6S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound {(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid (CAS No. 573697-94-6) exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article compiles findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N4O4S, with a molecular weight of 434.47 g/mol. The structure features multiple functional groups that contribute to its biological activity, including thiazole and triazole moieties known for their pharmacological significance.
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazoles have demonstrated anticancer properties. For instance, derivatives of thiazolo compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain thiazolo derivatives exhibit cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
Thiazole derivatives have been reported to possess significant antimicrobial properties. The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, indicating potential as an antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Thiazole derivatives are often explored for their ability to modulate inflammatory pathways, which is crucial in the treatment of chronic inflammatory diseases .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds reveal that they may offer protective benefits against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity. Specific derivatives have shown selective inhibition of MAO-A with IC50 values indicating effective neuroprotection .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolo-triazole derivatives revealed that the compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The IC50 values ranged from 10 to 30 µM across different cell lines .
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity, the compound was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating substantial antibacterial activity compared to standard antibiotics .
Comparative Analysis
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure:
- Molecular Formula: C22H16N4O6S
- Molecular Weight: 464.5 g/mol
- CAS Number: 573697-94-6
The compound features multiple functional groups that enhance its biological activity. The presence of thiazole and triazole moieties is particularly significant in medicinal chemistry due to their pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest: Inhibition of cell proliferation.
- Apoptosis Induction: Triggering programmed cell death.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's cytotoxic effects on human cancer cell lines, revealing IC50 values ranging from 10 to 30 µM. The mechanism involved mitochondrial pathway activation leading to apoptosis .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against several bacterial strains. Notably:
- Inhibition of Bacterial Growth: Effective against Staphylococcus aureus and Escherichia coli.
Case Study 2: Antimicrobial Testing
In tests against clinical isolates of E. coli, the minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating substantial antibacterial activity compared to standard antibiotics .
Anti-inflammatory Properties
In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines. This anti-inflammatory activity positions it as a potential candidate for treating chronic inflammatory diseases by modulating inflammatory pathways.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of similar compounds. The compound may inhibit monoamine oxidase (MAO) activity, which is crucial for protecting against neurodegenerative diseases.
Summary of Applications
Application | Description | Key Findings |
---|---|---|
Anticancer Activity | Induces apoptosis and inhibits cell proliferation | IC50 values: 10 - 30 µM |
Antimicrobial Activity | Effective against bacterial strains | MIC for E. coli: 32 µg/mL |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential for chronic inflammation treatment |
Neuroprotective | Inhibits monoamine oxidase activity | Protective effects against neurodegeneration |
Properties
Molecular Formula |
C22H16N4O6S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C22H16N4O6S/c1-31-14-8-7-11(9-15(14)32-2)19-23-22-26(24-19)21(30)18(33-22)17-12-5-3-4-6-13(12)25(20(17)29)10-16(27)28/h3-9H,10H2,1-2H3,(H,27,28)/b18-17- |
InChI Key |
TWHUOUGFJKBRQL-ZCXUNETKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2)OC |
Origin of Product |
United States |
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